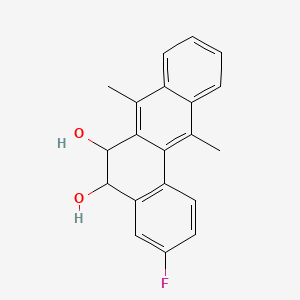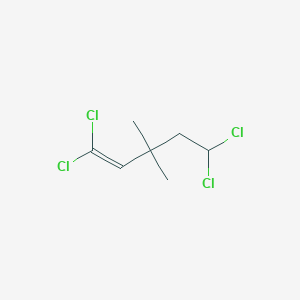![molecular formula C11H25NPbS2 B14407560 Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- CAS No. 86167-36-4](/img/structure/B14407560.png)
Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- is a chemical compound that belongs to the class of organolead compounds It is characterized by the presence of lead (Pb) in its molecular structure, combined with diethylamino, thioxomethyl, and triethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- typically involves the reaction of lead-based precursors with diethylamino and thioxomethyl reagents under controlled conditions. One common method involves the use of lead (II) nitrate and sodium borohydride as starting materials. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction conditions, and the implementation of safety measures to handle the toxic nature of lead compounds. The process may also involve purification steps to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: It can be reduced to lower oxidation states of lead.
Substitution: The diethylamino and thioxomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
Scientific Research Applications
Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organolead compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and toxicity.
Medicine: Research is conducted to explore its potential use in medical imaging and as a therapeutic agent, although its toxicity poses significant challenges.
Mechanism of Action
The mechanism of action of Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- involves its interaction with molecular targets in biological systems. The compound can bind to proteins and enzymes, disrupting their normal function. It may also interfere with cellular signaling pathways, leading to toxic effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form strong bonds with sulfur and nitrogen atoms in biological molecules is a key factor .
Comparison with Similar Compounds
Similar Compounds
Stannane, [[(diethylamino)thioxomethyl]thio]triethyl-: Similar in structure but contains tin (Sn) instead of lead (Pb).
Methane, Silane, Germane: These are group 14 hydrides with similar tetrahedral structures but contain carbon ©, silicon (Si), and germanium (Ge) respectively.
Uniqueness
Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- is unique due to the presence of lead, which imparts distinct chemical properties compared to its lighter congeners. The lead atom’s larger size and higher atomic number result in different reactivity and stability profiles, making this compound particularly interesting for specialized applications.
Properties
CAS No. |
86167-36-4 |
|---|---|
Molecular Formula |
C11H25NPbS2 |
Molecular Weight |
442 g/mol |
IUPAC Name |
triethylplumbyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C5H11NS2.3C2H5.Pb/c1-3-6(4-2)5(7)8;3*1-2;/h3-4H2,1-2H3,(H,7,8);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
UIZVLGLAZBOVTK-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C(=S)S[Pb](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



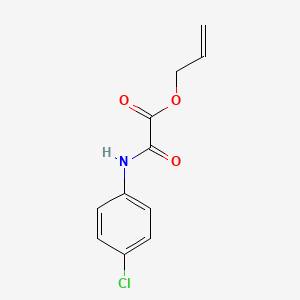
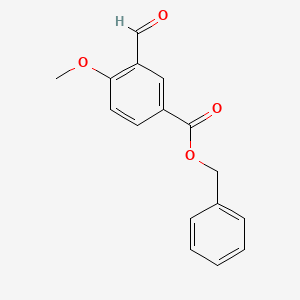
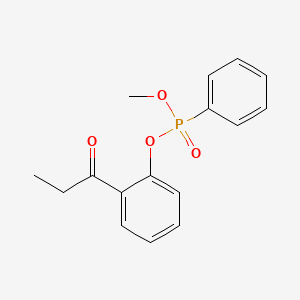
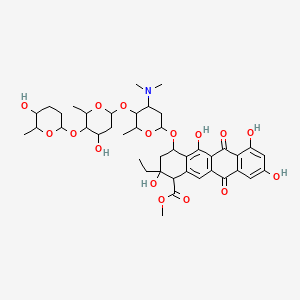
![(5S)-1,7-diazaspiro[4.4]nonane-2,8-dione](/img/structure/B14407501.png)
![1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene](/img/structure/B14407503.png)
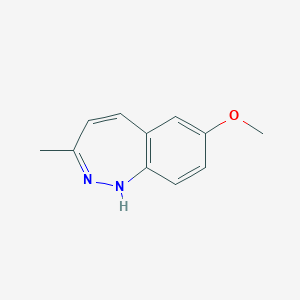
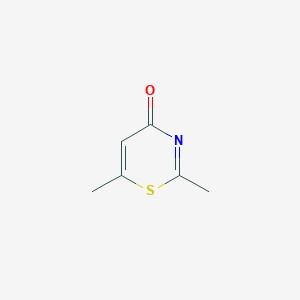
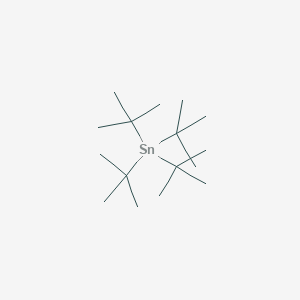

![Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester](/img/structure/B14407538.png)
